molecular formula C29H51NO2 B11555181 N-[4-(pentyloxy)phenyl]octadecanamide

N-[4-(pentyloxy)phenyl]octadecanamide

Cat. No.: B11555181
M. Wt: 445.7 g/mol
InChI Key: DTAYQVXQSMMJIO-UHFFFAOYSA-N
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Description

N-[4-(pentyloxy)phenyl]octadecanamide is a synthetic amide derivative characterized by an 18-carbon aliphatic chain (octadecanamide) attached to a phenyl ring substituted with a pentyloxy group at the para position. This structure confers high lipophilicity due to the long hydrocarbon chain, while the pentyloxy group may influence solubility and receptor interactions.

Properties

Molecular Formula

C29H51NO2

Molecular Weight

445.7 g/mol

IUPAC Name

N-(4-pentoxyphenyl)octadecanamide

InChI

InChI=1S/C29H51NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29(31)30-27-22-24-28(25-23-27)32-26-20-6-4-2/h22-25H,3-21,26H2,1-2H3,(H,30,31)

InChI Key

DTAYQVXQSMMJIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amidation Reaction: : The primary method for synthesizing N-[4-(pentyloxy)phenyl]octadecanamide involves the reaction of octadecanoic acid (stearic acid) with 4-(pentyloxy)aniline. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Reaction Conditions

      Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

      Temperature: Room temperature to 50°C

      Catalyst: Sometimes, a catalyst like 4-dimethylaminopyridine (DMAP) is used to increase the reaction rate.

  • Industrial Production Methods: : Industrially, the synthesis might involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[4-(Pentyloxy)phenyl]octadecanamide can undergo oxidation reactions, particularly at the phenyl ring or the aliphatic chain. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4), which can reduce the amide group to an amine.

  • Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: HNO3 and H2SO4 at temperatures below 50°C to avoid over-nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro derivatives when nitration is performed.

Scientific Research Applications

Chemistry

N-[4-(Pentyloxy)phenyl]octadecanamide is used as a model compound in studying the properties of long-chain amides. Its hydrophobic nature makes it useful in the study of surface-active agents and their interactions with various substrates.

Biology

In biological research, this compound can be used to study the interactions of amides with biological membranes. Its long aliphatic chain allows it to integrate into lipid bilayers, making it a useful tool in membrane biophysics.

Medicine

Industry

In the industrial sector, this compound can be used as a surfactant or emulsifying agent. Its ability to reduce surface tension makes it valuable in formulations requiring stable emulsions.

Mechanism of Action

The mechanism by which N-[4-(pentyloxy)phenyl]octadecanamide exerts its effects largely depends on its interaction with lipid membranes. The long aliphatic chain allows it to embed within the lipid bilayer, potentially altering membrane fluidity and permeability. The phenyl group can participate in π-π interactions, further stabilizing its position within the membrane.

Comparison with Similar Compounds

Structural Analogues with Varying Alkoxy Substituents

The alkoxy group on the phenyl ring significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Alkoxy Group Amide Chain Length Key Properties/Applications Evidence Source
N-[4-(pentyloxy)phenyl]octadecanamide Pentyloxy 18 carbons High lipophilicity; potential lipid-like drug carrier
N-(4-methoxyphenyl)pentanamide Methoxy 5 carbons Anthelmintic activity; excellent drug-likeness
(2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate Isopropoxy N/A (peptide backbone) Part of complex peptide derivatives; structural role in binding

Key Observations :

  • Methoxy vs. Pentyloxy : The shorter methoxy group in N-(4-methoxyphenyl)pentanamide enhances aqueous solubility compared to the longer pentyloxy chain, which prioritizes membrane permeability .

Analogues with Varying Amide Chain Lengths

Long-chain amides are common in lipid-like pharmaceuticals. Notable examples:

Compound Name Amide Chain Length Substituent Key Properties Evidence Source
This compound 18 carbons Pentyloxy High logP (>8 predicted); likely slow metabolic clearance
N-(4-Acetylphenyl)hexadecanamide 16 carbons Acetyl Moderate lipophilicity (logP ~6.5); acetyl group enhances polarity
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide 3 carbons Methoxymethyl piperidine Designed for CNS penetration; shorter chain improves solubility

Key Observations :

  • Hexadecanamide vs. Octadecanamide : Reducing the chain from 18 to 16 carbons (as in N-(4-Acetylphenyl)hexadecanamide) decreases logP by ~1.5 units, balancing lipophilicity and solubility .
  • Propanamide Derivatives : Short chains (e.g., 3 carbons) are preferred in CNS-targeting drugs for blood-brain barrier penetration, as seen in piperidinylpropanamide derivatives .

Pharmacokinetic and Drug-Likeness Comparisons

Drug-likeness parameters from related compounds provide indirect insights:

Compound Name Molecular Weight logP H-bond Donors H-bond Acceptors Compliance with Lipinski’s Rule Evidence Source
N-(4-methoxyphenyl)pentanamide 235.3 2.8 1 3 Yes
This compound 447.6 (predicted) >8 1 3 No (high MW and logP)
4-Methoxy-butyrylfentanyl 380.5 4.1 1 4 Borderline (high logP)

Key Observations :

  • The target compound likely violates Lipinski’s Rule of Five due to its high molecular weight (>500 Da predicted) and extreme logP, limiting oral bioavailability .
  • Simplification strategies, as seen in N-(4-methoxyphenyl)pentanamide, improve drug-likeness by optimizing MW and polarity .

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